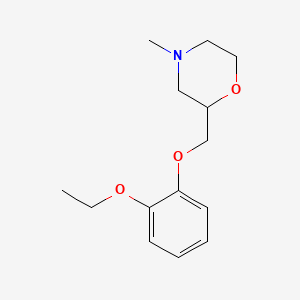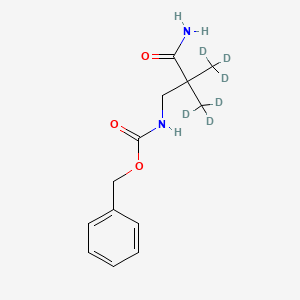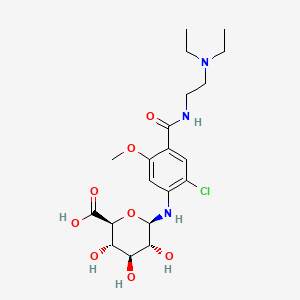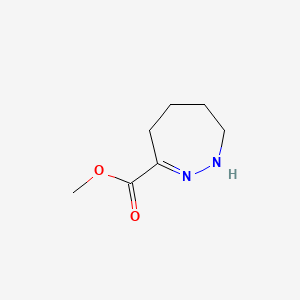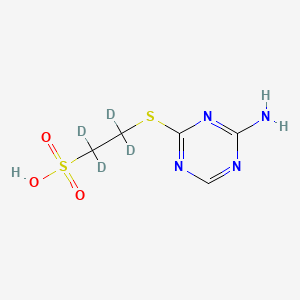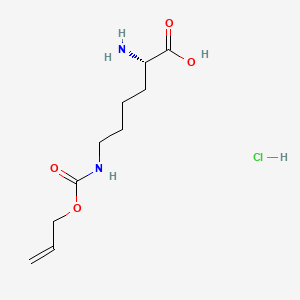
(S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H19ClN2O4 and its molecular weight is 266.722. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It’s known that this compound is a useful intermediate for the large scale synthesis of nε-alloc-lysine and nε-alloc-nα-fmoc-lysine . These compounds are used in peptide synthesis, suggesting that 6-N-Alloc-L-lysine may interact with proteins or enzymes involved in these processes .
Mode of Action
It’s known that the alloc group (allyloxycarbonyl) is a common protecting group used in organic synthesis, particularly in peptide synthesis . It protects the amino group during the synthesis process and can be selectively removed under certain conditions . This suggests that 6-N-Alloc-L-lysine may interact with its targets by temporarily blocking certain reactions, allowing for controlled synthesis processes.
Biochemical Pathways
For instance, lysine, the core structure of 6-N-Alloc-L-lysine, is known to play a crucial role in various biological functions, including protein synthesis, energy metabolism, and immune response . It’s also involved in the biosynthesis of several important compounds, such as carnitine, collagen, and elastin .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , suggesting that it may require a suitable solvent for administration and absorption
Analyse Biochimique
Biochemical Properties
The biochemical properties of 6-N-Alloc-L-lysine are largely related to its role as an intermediate in the synthesis of other compounds . The reactions involving 6-N-Alloc-L-lysine typically involve the use of isocyanate intermediates, which are generated in situ . These intermediates then react with Grignard reagents to produce the corresponding amides .
Cellular Effects
For instance, lysine acetylation influences several fundamental cellular pathways, including cell survival and apoptosis, cellular differentiation, and metabolism .
Molecular Mechanism
The molecular mechanism of 6-N-Alloc-L-lysine primarily involves its role in the synthesis of other compounds. The compound participates in reactions that generate isocyanate intermediates, which subsequently react with Grignard reagents to produce amides .
Metabolic Pathways
6-N-Alloc-L-lysine is involved in the metabolic pathways related to the synthesis of Nε-Alloc-lysine and Nε-Alloc-Nα-Fmoc-lysine
Transport and Distribution
Given its role as an intermediate in synthesis reactions, it’s likely that it interacts with various enzymes and other biomolecules during these processes .
Subcellular Localization
As an intermediate in synthesis reactions, it’s likely that it’s found in the areas of the cell where these reactions take place .
Propriétés
IUPAC Name |
(2S)-2-amino-6-(prop-2-enoxycarbonylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4.ClH/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14;/h2,8H,1,3-7,11H2,(H,12,15)(H,13,14);1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQCNVUALLMGRI-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCCCC[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674204 |
Source


|
| Record name | N~6~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147529-99-5 |
Source


|
| Record name | N~6~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



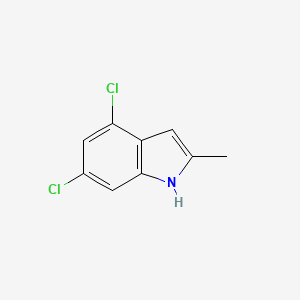
![(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride](/img/structure/B587556.png)
